molecular formula C12H15N3O4 B2905129 5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester CAS No. 886360-73-2

5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester

Cat. No.: B2905129
CAS No.: 886360-73-2
M. Wt: 265.269
InChI Key: PYZUYRBYEKFTPS-UHFFFAOYSA-N
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Description

5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester is a chemical compound with the molecular formula C₁₂H₁₄N₂O₄ It is characterized by a benzene ring substituted with a nitro group (-NO₂) at the 5-position and a piperazine ring at the 2-position, with a methyl ester group (-COOCH₃) attached to the carboxylic acid function

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The synthesis of this compound typically begins with the nitration of 2-piperazin-1-yl-benzoic acid methyl ester. This involves treating the starting material with a nitrating agent such as concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions.

  • Piperazine Coupling: The piperazine ring can be introduced through a coupling reaction with piperazine and a suitable benzoyl chloride derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include continuous flow reactors, automated control systems for reaction conditions, and purification steps such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized products.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of piperazine derivatives.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Alkyl halides in the presence of a base or nucleophile.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Piperazine derivatives, amino derivatives.

  • Substitution Products: Alkylated derivatives, ester derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its reactivity makes it a valuable building block for complex molecular structures.

Biology: In biological research, 5-nitro-2-piperazin-1-yl-benzoic acid methyl ester is used as a probe to study enzyme activities and receptor binding. Its nitro group can be reduced in biological systems, making it useful in redox biology studies.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents targeting various diseases. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 5-Nitro-2-(piperidin-1-yl)benzaldehyde: Similar structure but with a piperidine ring instead of piperazine.

  • 5-Methyl-2-nitrobenzoic acid: Similar nitro group placement but with a methyl group instead of piperazine.

Uniqueness: The presence of the piperazine ring in 5-nitro-2-piperazin-1-yl-benzoic acid methyl ester distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it suitable for specific applications that other compounds cannot fulfill.

Properties

IUPAC Name

methyl 5-nitro-2-piperazin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-19-12(16)10-8-9(15(17)18)2-3-11(10)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZUYRBYEKFTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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